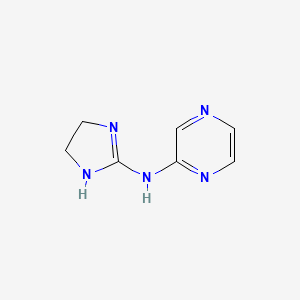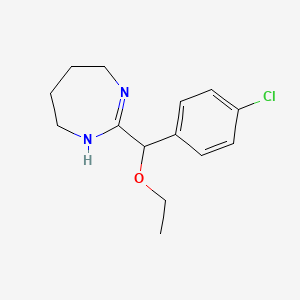
4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine is a synthetic organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a p-chloro-alpha-ethoxybenzyl group attached to the diazepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine typically involves the following steps:
Formation of the Diazepine Ring: This can be achieved through the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions.
Introduction of the p-Chloro-alpha-ethoxybenzyl Group: This step involves the alkylation of the diazepine ring with p-chloro-alpha-ethoxybenzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkoxides, amines, sodium hydride, potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the diazepine ring.
Reduction: Reduced derivatives with hydrogenated diazepine rings.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic and anticonvulsant.
Clonazepam: Another diazepine with anticonvulsant properties.
Lorazepam: Used for its anxiolytic and sedative effects.
Uniqueness
4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other diazepines
Eigenschaften
CAS-Nummer |
33210-37-6 |
|---|---|
Molekularformel |
C14H19ClN2O |
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)-ethoxymethyl]-4,5,6,7-tetrahydro-1H-1,3-diazepine |
InChI |
InChI=1S/C14H19ClN2O/c1-2-18-13(11-5-7-12(15)8-6-11)14-16-9-3-4-10-17-14/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
OOABKCSOFUFBLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(C=C1)Cl)C2=NCCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



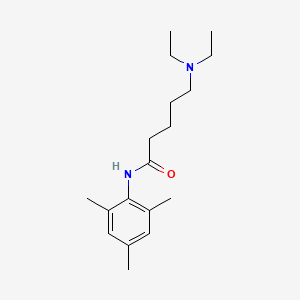
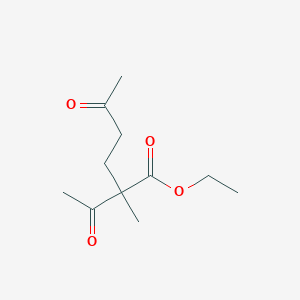
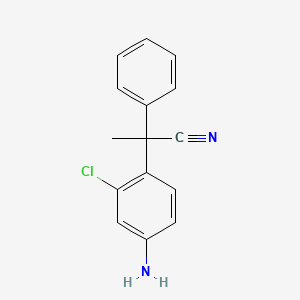

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)

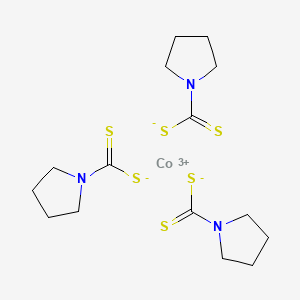

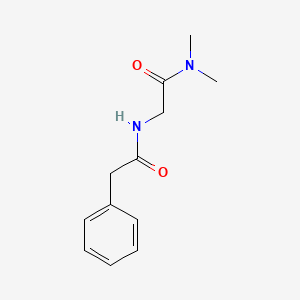
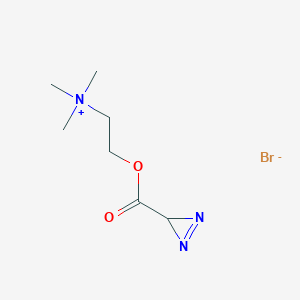
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
